molecular formula C21H20N2O4 B11297888 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide

Katalognummer: B11297888
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: GIJMEKNWZLWVMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a benzoxazine ring fused with a benzamide structure

Vorbereitungsmethoden

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Groups: This step involves the alkylation of the benzoxazine ring with prop-2-en-1-yl halides.

    Coupling with Benzamide: The final step involves the coupling of the benzoxazine derivative with 4-(prop-2-en-1-yloxy)benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with similar compounds such as:

    Benzoxazine Derivatives: These compounds share the benzoxazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamide Derivatives: Compounds with a benzamide core but different substituents can exhibit different pharmacological activities.

    Allyl-Substituted Compounds: These compounds contain prop-2-en-1-yl groups, which can influence their reactivity and interactions.

Eigenschaften

Molekularformel

C21H20N2O4

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C21H20N2O4/c1-3-11-23-18-13-16(7-10-19(18)27-14-20(23)24)22-21(25)15-5-8-17(9-6-15)26-12-4-2/h3-10,13H,1-2,11-12,14H2,(H,22,25)

InChI-Schlüssel

GIJMEKNWZLWVMC-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.